N,7-bis(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Description
Properties
IUPAC Name |
N,7-bis(4-methoxyphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O2/c1-31-21-12-8-19(9-13-21)29-25-24-23(18-6-4-3-5-7-18)16-30(26(24)28-17-27-25)20-10-14-22(32-2)15-11-20/h3-17H,1-2H3,(H,27,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQCCIIGDBXAFJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=C3C(=CN(C3=NC=N2)C4=CC=C(C=C4)OC)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,7-bis(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common approach includes the condensation of appropriate pyrimidine derivatives with methoxyphenyl and phenyl groups under controlled conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to scale up the production while maintaining consistency and efficiency.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The pyrimidine ring at position 4 undergoes nucleophilic substitution due to electron-withdrawing effects from adjacent nitrogen atoms. Key examples include:
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Amination : Replacement of the 4-amine group with bulkier amines (e.g., alkylamines, arylalkylamines) under reflux with DMF or n-butanol, yielding derivatives with modified biological activity .
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Halogenation : Chlorination using POCl₃ in toluene at 75–105°C, followed by tertiary amine catalysis (e.g., diisopropylethylamine), produces 4-chloro intermediates for further functionalization .
Example Reaction
Conditions: 80°C, n-butanol, 24 hours .
Electrophilic Aromatic Substitution
The phenyl and methoxyphenyl substituents participate in electrophilic reactions:
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Nitration : Directed by methoxy groups, nitro groups predominantly occupy para positions on the 4-methoxyphenyl rings.
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Sulfonation : Limited by steric hindrance from the pyrrolo-pyrimidine core, requiring H₂SO₄ at elevated temperatures.
Cross-Coupling Reactions
Palladium-catalyzed couplings enable structural diversification:
Key Insight : The 5-phenyl group enhances π-stacking in catalytic cycles, improving yields compared to non-aromatic analogues .
Oxidation and Reduction
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Oxidation : The pyrrole ring undergoes dehydrogenation with DDQ (dichlorodicyanoquinone) to form a pyridine-like system, altering electronic properties.
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Reduction : Catalytic hydrogenation (H₂, Pd/C) selectively reduces the pyrrole ring to a pyrrolidine, enhancing solubility but reducing kinase inhibition potency.
Acid/Base-Mediated Transformations
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Demethylation : BBr₃ in CH₂Cl₂ cleaves methoxy groups to hydroxyls, enabling further sulfonation or alkylation .
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Deprotection : Acidic hydrolysis (HCl/EtOH) removes tert-butoxycarbonyl (Boc) groups from intermediates during multi-step syntheses .
Photochemical Reactivity
UV irradiation in methanol induces ring-opening reactions at the pyrrole-pyrimidine junction, generating luminescent byproducts. Quantum yield studies suggest this process is solvent-dependent.
Comparative Reactivity Table
Mechanistic Insights
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
This compound exhibits promising anticancer activity by functioning as an inhibitor of specific protein kinases involved in tumor growth and proliferation. Research indicates that pyrrolo[2,3-d]pyrimidine derivatives can effectively inhibit vascular endothelial growth factor receptor-2 (VEGFR-2), a key player in angiogenesis and tumor progression. Studies have shown that modifications in the phenyl rings enhance the binding affinity to the target receptors, leading to improved therapeutic efficacy against various cancer types .
Mechanism of Action
The mechanism involves the compound's ability to bind to and inhibit receptor tyrosine kinases (RTKs), which play crucial roles in cell signaling pathways related to growth and survival. By blocking these pathways, N,7-bis(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine can induce apoptosis in cancer cells and reduce tumor metastasis .
Biological Research
Inhibitors of Angiogenesis
The compound's capacity to inhibit angiogenesis makes it a valuable tool in biological research aimed at understanding tumor biology and developing new cancer therapies. By studying its effects on endothelial cells, researchers can gain insights into the mechanisms of blood vessel formation and its implications for cancer treatment .
Potential for Drug Development
this compound serves as a lead compound for the development of new drugs targeting specific cancers. The structure can be modified to enhance potency and selectivity, paving the way for novel therapeutic agents .
Synthetic Chemistry
Synthesis Techniques
The synthesis of this compound typically involves multi-step organic reactions. Common methods include cyclocondensation reactions that yield the desired pyrrolo[2,3-d]pyrimidine framework. Advanced synthetic techniques are being explored to improve yield and reduce production costs .
Industrial Applications
Pharmaceutical Manufacturing
Due to its bioactive properties, this compound has potential applications in the pharmaceutical industry for manufacturing new medications aimed at treating cancer and other diseases linked with abnormal angiogenesis. Its structural complexity allows for various derivatives that can be tailored for specific therapeutic targets .
Summary Table of Applications
Mechanism of Action
The mechanism of action of N,7-bis(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolo[2,3-d]pyrimidine derivatives with different substituents. Examples include:
- N,N-bis(4-methoxyphenyl)naphthalen-2-amine derivatives
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
Uniqueness
N,7-bis(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is unique due to its specific combination of methoxyphenyl and phenyl substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Biological Activity
N,7-bis(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, a compound belonging to the pyrrolo[2,3-d]pyrimidine family, has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity based on various research findings.
The compound's molecular formula is , with a molecular weight of approximately 316.36 g/mol. It features a complex structure characterized by two methoxyphenyl groups and a phenyl group attached to a pyrrolo[2,3-d]pyrimidine core.
Research indicates that compounds within the pyrrolo[2,3-d]pyrimidine class exhibit significant interactions with various biological targets, particularly kinases. The compound has been noted for its potential as an inhibitor of protein kinases, which play crucial roles in cell signaling and cancer progression.
- Kinase Inhibition : The compound demonstrates selective inhibition against several kinases, including PKB (Protein Kinase B) and PKA (Protein Kinase A). In vitro studies show that it can modulate signaling pathways associated with tumor growth and proliferation .
- Anticancer Activity : Studies have highlighted the compound's ability to inhibit the growth of various cancer cell lines, including MDA-MB-231 (breast cancer) and HeLa (cervical cancer) cells. The cytotoxic effects were observed to be dose-dependent, suggesting potential for therapeutic applications in oncology .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
- Case Study on Anticancer Effects : A study investigated the effects of this compound on xenograft models in mice. Results indicated a significant reduction in tumor size compared to controls, with minimal side effects observed at therapeutic doses .
- Antiviral Activity : Another study explored the compound's antiviral properties against influenza virus strains. The results showed that it inhibited viral replication effectively, suggesting its potential as a therapeutic agent for viral infections .
Q & A
Basic Question
- Antiproliferative activity : MTT assay (72 hr incubation, GI₅₀ <100 nM in MCF-7 or A549 cells) .
- Tubulin polymerization inhibition : Spectrofluorometric monitoring of microtubule assembly (IC₅₀ ~2.0 µM) .
- Kinase inhibition : ADP-Glo™ assay for JAK1 (IC₅₀ 8.5 nM) vs. JAK2 (IC₅₀ 408 nM) .
What molecular mechanisms underlie its dual activity as a tubulin and kinase inhibitor?
Advanced Question
- Tubulin binding : Competes with colchicine at the β-tubulin interface, disrupting microtubule dynamics (Kd ~1.8 µM) .
- Kinase inhibition : Occupies the ATP-binding pocket of JAK1 via hydrogen bonding with Leu959 and π-stacking with Phe958 .
Methodological validation : Co-crystallization with tubulin (PDB: 6R1) and kinase homology modeling .
How does this compound overcome resistance mechanisms in cancer cells?
Advanced Question
- P-glycoprotein (P-gp) evasion : LogP ~3.8 reduces affinity for efflux pumps, maintaining intracellular concentrations .
- βIII-tubulin resistance : Retains activity in βIII-overexpressing cell lines (IC₅₀ shift <2-fold vs. parental lines) .
Validation : Comparative cytotoxicity assays in resistant vs. sensitive cell pairs (e.g., NCI/ADR-RES) .
How can structure-activity relationship (SAR) studies guide further optimization?
Advanced Question
- Substituent scanning : Replace 4-methoxyphenyl with 3,4-dimethoxy (↑ solubility) or fluorophenyl (↑ kinase selectivity) .
- Scaffold hopping : Hybridize with triazolo-pyrimidines to enhance antiviral activity .
Data-driven design : QSAR models using IC₅₀ values and computational docking scores (e.g., AutoDock Vina) .
What strategies ensure selectivity for JAK1 over other kinases?
Advanced Question
- Spirocyclic motifs : Introduce 5-azaspiro[2.4]heptane to exploit JAK1’s unique hydrophobic pocket .
- Covalent inhibitors : Acrylamide warheads targeting Cys817 in JAK1’s hinge region .
Validation : Kinome-wide profiling (>400 kinases) to rule off-target effects (e.g., <10% inhibition at 1 µM) .
How should researchers address discrepancies in reported IC₅₀ values across studies?
Advanced Question
- Standardize assays : Use identical cell lines (e.g., NCI-60 panel) and assay durations (72 hr) .
- Orthogonal validation : Confirm tubulin effects via immunofluorescence (microtubule disruption) alongside biochemical assays .
- Batch analysis : Compare compound purity (HPLC-MS) to rule out degradation artifacts .
What drug-likeness parameters should be prioritized during optimization?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
